molecular formula C17H20N2O2 B2857341 N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide CAS No. 1445222-70-7

N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2857341
CAS No.: 1445222-70-7
M. Wt: 284.359
InChI Key: GZCUBBBHOCHFNR-UHFFFAOYSA-N
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Description

“N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an oxolane ring (also known as tetrahydrofuran), which is a five-membered ring containing four carbon atoms and one oxygen atom . The compound also has a cyano group (-CN), a carboxamide group (CONH2), and a methylphenyl group (C6H5-CH3).


Molecular Structure Analysis

The cyclopropane ring in the compound is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring . The oxolane ring, also known as a tetrahydrofuran ring, is a type of ether and consists of four carbon atoms and one oxygen atom . The presence of these rings, along with the other functional groups, would give the compound its unique chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The carboxamide group could participate in reactions like amide hydrolysis. The cyclopropane ring, being strained, could undergo ring-opening reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed when working with this compound to ensure safety .

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-2-3-5-13(11)14-8-15(14)17(20)19-16(9-18)12-6-7-21-10-12/h2-5,12,14-16H,6-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUBBBHOCHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)NC(C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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